molecular formula C16H18N4O4 B2646988 Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate CAS No. 2411327-26-7

Methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate

Cat. No. B2646988
CAS RN: 2411327-26-7
M. Wt: 330.344
InChI Key: WQKIXTYTFSXHPP-VOTSOKGWSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including a pyridine ring, a 1,2,4-oxadiazole ring, and a methyl ester group . These substructures are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients . The presence of the pyridine ring and the methyl ester group could also influence the compound’s reactivity and biological activity.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

properties

IUPAC Name

methyl (E)-4-oxo-4-[propan-2-yl-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11(2)20(14(21)6-7-15(22)23-3)10-13-18-16(19-24-13)12-5-4-8-17-9-12/h4-9,11H,10H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKIXTYTFSXHPP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CN=CC=C2)C(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=NC(=NO1)C2=CN=CC=C2)C(=O)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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